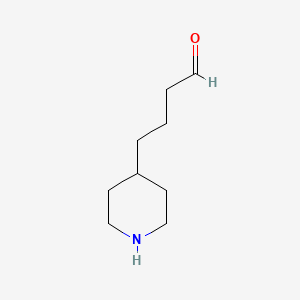

4-Piperidin-4-ylbutanal

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H17NO |

|---|---|

Molekulargewicht |

155.24 g/mol |

IUPAC-Name |

4-piperidin-4-ylbutanal |

InChI |

InChI=1S/C9H17NO/c11-8-2-1-3-9-4-6-10-7-5-9/h8-10H,1-7H2 |

InChI-Schlüssel |

HADYAKDSDIXWOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1CCCC=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Piperidin 4 Ylbutanal and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

Achieving stereochemical control is paramount when synthesizing complex molecules like derivatives of 4-Piperidin-4-ylbutanal, which can possess multiple stereocenters. Both the relative and absolute stereochemistry can be dictated through various asymmetric and diastereoselective methods.

Asymmetric catalysis offers a powerful means to generate enantiomerically enriched compounds, where a small amount of a chiral catalyst can produce a large quantity of a single enantiomer. While specific literature on the direct asymmetric synthesis of this compound is scarce, several established catalytic methods for piperidine (B6355638) synthesis are applicable.

Organocatalysis : Chiral organocatalysts, such as those derived from proline or chiral phosphoric acids, are effective for constructing chiral piperidine rings. rsc.orgrsc.org For instance, an organocatalytic intramolecular aza-Michael reaction can be used to form the piperidine ring with high enantioselectivity. rsc.orgmdpi.com A hypothetical application to a precursor of this compound could involve the cyclization of an amino-alkene tethered to a butanal-equivalent moiety, catalyzed by a chiral acid or base. Chiral thiourea (B124793) catalysts have also been proposed for enantioselective Mannich-type cyclizations to form piperidine structures.

Transition Metal Catalysis : Chiral transition metal complexes are widely used for asymmetric transformations. A rhodium-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate can assemble polysubstituted piperidines with high enantioselectivity. nih.gov Another powerful method is the rhodium-catalyzed asymmetric transfer hydrogenation of pyridinium (B92312) salts, which can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn This could be applied to a suitably substituted pyridine (B92270) precursor to generate the chiral 4-substituted piperidine core.

Chiral Auxiliary-Based Synthesis : An alternative to catalytic methods involves the use of a stoichiometric chiral auxiliary. For example, N-sulfinyl imines, such as N-tert-butanesulfinyl imines, are versatile intermediates that allow for the diastereoselective addition of nucleophiles. beilstein-journals.org A Grignard reagent corresponding to the butanal side chain could be added to a chiral sulfinylimine derived from a piperidone precursor to establish the desired stereocenter. Similarly, using (S)-methylbenzylamine as a chiral auxiliary can facilitate the diastereoselective synthesis of chiral 4-aryl-2-piperidinones, which are precursors to trans-3,4-disubstituted piperidines. lookchem.com

Table 1: Illustrative Asymmetric Catalytic Methods for Piperidine Synthesis

| Catalytic System | Reaction Type | Product Type | Reported Enantioselectivity (ee) | Reference |

| Chiral Phosphoric Acid | [4+2] Aza-Diels-Alder | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | Up to 99% | rsc.org |

| Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | Polysubstituted Piperidinols | High | nih.gov |

| Rhodium / Chiral Amine | Reductive Transamination | Chiral Piperidines | Excellent | dicp.ac.cn |

| Chiral Phosphepine | [4+2] Annulation | Functionalized Piperidines | Very Good | researchgate.net |

When synthesizing derivatives of this compound with multiple stereocenters, controlling their relative orientation (diastereoselectivity) is essential.

Substrate and Reagent Control : The stereochemical outcome of a reaction can be directed by existing stereocenters within the substrate or by using chiral reagents. A notable strategy involves the diastereoselective functionalization of the piperidine ring through photoredox-catalyzed α-amino C–H arylation. nih.gov In this method, an initial, non-selective arylation is followed by an epimerization to yield the most thermodynamically stable diastereomer with high selectivity. nih.gov Similarly, the dihydroxylation of substituted tetrahydropyridines can show complementary diastereoselectivity depending on the reagents used, such as Upjohn versus Donohoe conditions, allowing access to different diastereomers of the resulting diols. beilstein-journals.org

Cyclization Strategies : The stereochemistry of the final piperidine ring is often set during a key cyclization step. A modular [5+1] cycloaddition approach has been developed for a one-pot synthesis of piperidin-4-ols, demonstrating excellent diastereoselectivity in the ring-forming step. nih.gov Another method involves the ring transformation of 2-(2-mesyloxyethyl)azetidines, which react with nucleophiles via an SN2-type ring opening to stereoselectively produce cis-3,4-disubstituted piperidines. acs.org A robustly diastereoselective reductive amination followed by an aza-Michael reaction sequence provides another route to complex, polysubstituted N-(hetero)aryl piperidines. acs.org

Table 2: Examples of Diastereoselective Piperidine Synthesis

| Method | Key Transformation | Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Reference |

| Photoredox Catalysis | α-Amino C–H Arylation / Epimerization | Thermodynamically favored isomer | High (e.g., 84:16) | nih.gov |

| Gold-catalyzed Cyclization | Reduction / Ferrier Rearrangement | Highly diastereoselective | >25:1 | nih.gov |

| Ring Transformation | SN2 Ring Opening of Azetidine | cis-3,4-disubstitution | Stereoselective | acs.org |

| Reductive Amination | Aza-Michael Reaction | Controlled by protonation | High | acs.org |

Flow Chemistry and Continuous Processing in this compound Synthesis

The paradigm of chemical manufacturing is shifting from traditional batch methods to continuous flow processing, which offers enhanced safety, efficiency, and scalability. numberanalytics.comteknoscienze.com These advantages are particularly relevant for the production of active pharmaceutical ingredients (APIs) and their intermediates. teknoscienze.com

The synthesis of heterocyclic scaffolds, including piperidines, is well-suited for flow chemistry. rsc.orgnih.gov A continuous flow protocol has been developed for the rapid and highly diastereoselective synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving high yields in minutes. organic-chemistry.orgorganic-chemistry.org This method demonstrates key benefits of flow chemistry, such as precise control over temperature and residence time, leading to improved yields and selectivities. organic-chemistry.org

Furthermore, flow chemistry enables the safe use of hazardous intermediates, like azides, by generating them in situ for immediate consumption in a subsequent step. rsc.org Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for intermediate isolation and purification, which significantly improves process efficiency. acs.org For instance, a flow electrochemistry approach has been used for the scalable synthesis of 2-substituted piperidines via anodic methoxylation in a microfluidic electrolysis cell. nih.govnih.gov

While a specific, published flow synthesis for this compound is not available, the principles are directly applicable. A hypothetical continuous process could involve pumping a pyridine precursor through a packed-bed reactor containing a hydrogenation catalyst, followed by in-line functionalization of the resulting piperidine and subsequent purification steps, all within an automated, closed system. This approach would be highly beneficial for the large-scale, efficient, and safe manufacturing of this compound and its derivatives. acs.org

Chemical Reactivity and Transformation Studies of 4 Piperidin 4 Ylbutanal

Aldehyde Group Reactivity

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidation-reduction reactions, and condensations.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group in 4-piperidin-4-ylbutanal is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed through a tetrahedral intermediate, which is then protonated to yield the final addition product.

Key nucleophilic addition reactions include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the aldehyde would result in the formation of a secondary alcohol. The reaction expands the carbon skeleton and introduces a new substituent.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that would add to the aldehyde to form secondary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like KCN or NaCN) to the aldehyde would produce a cyanohydrin. smolecule.commedrxiv.orgbiorxiv.org This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to a β-aminoalcohol. medrxiv.org

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) would convert the aldehyde into an alkene, providing a powerful method for C=C bond formation.

| Reaction Type | Nucleophile | Product |

| Grignard Reaction | R-MgX | Secondary Alcohol |

| Organolithium Reaction | R-Li | Secondary Alcohol |

| Cyanohydrin Formation | KCN/HCN | Cyanohydrin |

| Wittig Reaction | Ph₃P=CHR | Alkene |

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Tollens' reagent can be employed to convert the aldehyde group of this compound into a carboxylic acid, yielding 4-(piperidin-4-yl)butanoic acid.

Reduction: The reduction of the aldehyde to a primary alcohol, 4-(piperidin-4-yl)butan-1-ol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while the more powerful lithium aluminum hydride (LiAlH₄) would also be effective. Catalytic hydrogenation is another viable method.

| Reaction Type | Reagent | Product |

| Oxidation | KMnO₄, H₂CrO₄, Tollens' reagent | 4-(piperidin-4-yl)butanoic acid |

| Reduction | NaBH₄, LiAlH₄, H₂/catalyst | 4-(piperidin-4-yl)butan-1-ol |

Condensation and Annulation Reactions (e.g., Mannich-type reactions)

The aldehyde functionality can participate in condensation reactions, forming new carbon-carbon bonds.

Mannich-type Reactions: While a classical Mannich reaction involves an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound, the aldehyde in this compound could potentially react with a primary or secondary amine and another enolizable carbonyl compound to form a more complex structure. However, the presence of the internal piperidine (B6355638) nitrogen could lead to intramolecular reactions or polymerization.

Piperidine Nitrogen Reactivity

The secondary amine of the piperidine ring is a nucleophilic center and can undergo various functionalization reactions.

Alkylation and Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or through reductive amination. This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine.

N-Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base would lead to the formation of N-acylpiperidine derivatives. This is a common strategy to introduce a variety of functional groups and to modify the properties of the piperidine ring.

| Reaction Type | Reagent | Product |

| N-Alkylation | R-X (Alkyl halide) | N-Alkyl-4-(piperidin-4-yl)butanal |

| N-Acylation | RCOCl (Acyl chloride) | N-Acyl-4-(piperidin-4-yl)butanal |

Heterocycle Formation and Functionalization

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related structures. While a classical Pictet-Spengler reaction involves a β-arylethylamine, a variation of this reaction could potentially be envisioned where the aldehyde of one molecule of this compound reacts with the piperidine nitrogen of another, although this would likely lead to oligomeric or polymeric products. More synthetically useful would be the reaction of this compound with a β-arylethylamine, where the aldehyde participates in the cyclization to form a new heterocyclic ring system attached to the piperidine moiety.

Intramolecular Cyclization: Depending on the reaction conditions and the introduction of other functional groups, intramolecular cyclization involving both the aldehyde and the piperidine nitrogen could lead to the formation of fused or bridged bicyclic systems.

Piperidine Ring Functionalization

The functionalization of the piperidine ring is a pivotal area of research in synthetic organic chemistry, primarily due to the prevalence of this saturated heterocycle in a vast number of pharmaceuticals and natural products. Direct C–H functionalization offers an efficient alternative to traditional methods that often require multi-step syntheses starting from pre-functionalized precursors. nih.gov This approach allows for the introduction of various substituents at different positions of the piperidine core, thereby enabling the generation of diverse molecular architectures for further studies. The reactivity of the C–H bonds on the piperidine ring is influenced by the nitrogen atom; the C2 position (alpha to the nitrogen) is electronically activated, while the C3 position is deactivated due to the inductive electron-withdrawing effect of the nitrogen. d-nb.info Consequently, achieving site-selectivity, particularly at remote positions like C3 and C4, presents a significant synthetic challenge that is often addressed through catalyst control or the use of directing groups. nih.govd-nb.info

Alpha-Functionalization to the Nitrogen

Functionalization at the α-position (C2/C6) of the piperidine ring is the most electronically favored process. d-nb.info Several methodologies have been developed to achieve this transformation, often relying on the pre-activation of the nitrogen atom, typically through the installation of a protecting group like a tert-butyloxycarbonyl (Boc) group.

One established method is the direct α-C–H lithiation of N-Boc-piperidine using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by trapping the resulting organolithium species with an electrophile. beilstein-journals.org This approach has been successful for introducing a variety of substituents on the α-carbon. beilstein-journals.org

Transition-metal-catalyzed C–H activation represents another powerful strategy. beilstein-journals.org Rhodium-catalyzed C–H insertion reactions of donor/acceptor carbenes have been effectively used for C2-functionalization. The site selectivity and stereoselectivity of these reactions can be finely tuned by the choice of both the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.govresearchgate.net For instance, the combination of N-Boc-piperidine with the catalyst Rh₂(R-TCPTAD)₄ has been shown to generate 2-substituted analogues. nih.govresearchgate.net

Photoredox catalysis has also emerged as a mild and effective method for α-functionalization. This approach can facilitate the direct coupling of N-Boc protected piperidines with various partners, such as 1,4-dicyanobenzenes, to yield α-aryl-substituted products. encyclopedia.pub Other oxidative methods, such as using (diacetoxyiodo)benzene (B116549) (DIB), can lead to the diacetoxylation of the α- and β-positions adjacent to the nitrogen atom. nih.gov

| Method | Reagents/Catalyst | Type of Functionalization | Comments | Ref |

| α-Lithiation Trapping | s-BuLi, TMEDA, Electrophile (E+) | Alkylation, Silylation, etc. | Effective for N-Boc protected piperidines. | beilstein-journals.org |

| Rhodium-Catalyzed C-H Insertion | Rh₂(R-TCPTAD)₄, Aryldiazoacetate | Arylacetate Addition | Catalyst and protecting group control selectivity. | nih.govresearchgate.net |

| Rhodium-Catalyzed C-H Insertion | Rh₂(R-TPPTTL)₄, Aryldiazoacetate | Arylacetate Addition | Used with N-Brosyl-piperidine for high diastereoselectivity. | nih.govresearchgate.net |

| Photocatalytic Oxidation | Ir(ppy)₃, NaOAc, 1,4-dicyanobenzene | Arylation | Proceeds via a radical-radical coupling mechanism. | encyclopedia.pub |

| Oxidative Coupling | PhI(OAc)₂ | Diacetoxylation | Leads to cis-2,3-diacetoxylated piperidines. | nih.gov |

Remote Functionalization of the Piperidine Ring

Achieving selective functionalization at positions remote from the nitrogen atom (C3 and C4) is considerably more challenging due to the lack of electronic activation at these sites. nih.govd-nb.info Overcoming the inherent preference for α-functionalization requires specialized strategies that can direct reactivity to these more distant C–H bonds.

Catalyst-controlled C–H functionalization has proven to be a viable approach. By employing sterically demanding catalysts and specific protecting groups on the nitrogen, the electronically favored C2 position can be shielded, thereby promoting reactions at the C4 position. researchgate.net For example, the use of N-α-oxoarylacetyl-piperidines in combination with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ has been shown to produce 4-substituted analogues through C–H functionalization. d-nb.info

For the electronically deactivated C3 position, direct C–H functionalization is often not feasible. d-nb.info An indirect, multi-step strategy has been developed that involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate. This is followed by a reductive, regio- and stereoselective ring-opening of the resulting cyclopropane, which installs a functional group at the C3 position. nih.govd-nb.info

Another powerful technique involves the use of directing groups. A bidentate directing group, such as picolinoylamino, can be installed on the piperidine scaffold. In the presence of a palladium catalyst, this group can direct the arylation to a specific remote C(sp³)–H bond, such as at the C5 position of 1-Boc-3-(picolinoylamino)piperidine. acs.org This highlights the power of directing groups to override inherent reactivity patterns.

| Position | Method | Reagents/Catalyst | Key Strategy | Ref |

| C4 | Catalyst-Controlled C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl-piperidine | Steric shielding of the C2 position by the catalyst and protecting group. | d-nb.info |

| C3 | Indirect Cyclopropanation/Ring-Opening | N-Boc-tetrahydropyridine, Rhodium catalyst, then reduction | Circumvents the electronic deactivation at C3. | nih.govd-nb.info |

| C5 | Directing Group-Assisted C-H Arylation | Pd catalyst, Iodoarene, 1-Boc-3-(picolinoylamino)piperidine | A picolinoylamino directing group controls site-selectivity. | acs.org |

Domino and Cascade Reactions Involving this compound

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. 20.210.105lew.ro These processes are highly efficient in terms of atom economy, time, and resource management, making them ideal for the rapid construction of complex molecular architectures from simpler precursors. 20.210.105 The structure of this compound, which contains both a secondary amine within the piperidine ring and a terminal aldehyde, makes it a prime candidate for participating in such transformative reaction sequences.

The dual functionality of this compound enables a variety of potential intramolecular and intermolecular cascade reactions. The piperidine nitrogen can act as an internal nucleophile or can be converted into a catalytic enamine or iminium ion species with the butanal moiety. For instance, an intramolecular reaction could be initiated by the formation of an iminium ion from the aldehyde and the piperidine nitrogen (under acidic conditions), which could then be trapped by an external nucleophile or participate in a cyclization cascade.

A plausible domino reaction could involve an initial intermolecular reaction at the aldehyde, followed by a subsequent cyclization involving the piperidine ring. For example, a Knoevenagel condensation of the aldehyde with an active methylene (B1212753) compound like malononitrile, catalyzed by the basic piperidine nitrogen itself, would form a vinylidene dinitrile. This intermediate could then undergo an intramolecular Michael addition by the piperidine nitrogen, leading to the formation of a fused or spirocyclic bicyclic system. Such sequences, where multiple transformations occur in one pot, are hallmarks of cascade reaction design. 20.210.105nih.gov

Furthermore, the secondary amine of the piperidine ring can act as an organocatalyst. In the presence of other reactants, this compound could catalyze a reaction, such as a Michael addition or an aldol (B89426) reaction, between external substrates, while its own aldehyde or piperidine N-H bond could potentially be incorporated into the final product in a multi-component reaction format. nih.govrwth-aachen.de This type of reactivity allows for the synthesis of highly complex and functionalized molecules from simple starting materials in a single, efficient step. nih.gov

| Proposed Domino Reaction | Reactants with this compound | Key Steps | Potential Product Class | Ref |

| Intramolecular Mannich/Pictet-Spengler type | Acid catalyst | 1. Iminium ion formation (intramolecular) 2. Cyclization | Indolizidine or Quinolizidine core | dtic.mil |

| Knoevenagel/Intramolecular Michael Addition | Malononitrile, Base (or self-catalyzed) | 1. Knoevenagel condensation 2. Intramolecular conjugate addition | Spiro- or fused-piperidine derivatives | 20.210.105nih.gov |

| Four-Component Domino Reaction | Aromatic aldehyde, Cyclopentanone, Cyanoacetamide | 1. Knoevenagel condensations 2. [4+2] Cycloaddition 3. Intramolecular additions | Highly functionalized tricyclic systems | nih.gov |

4 Piperidin 4 Ylbutanal As a Versatile Synthetic Intermediate

Construction of Spirocyclic Systems

Spirocyclic systems, characterized by two rings sharing a single common atom, are significant structural motifs in medicinal chemistry due to their conformational rigidity and three-dimensional nature. whiterose.ac.uk The C4 position of the piperidine (B6355638) ring is a common site for the creation of a spiro-center. whiterose.ac.uk 4-Piperidin-4-ylbutanal is theoretically well-suited for constructing spiro[piperidine-4,X]-annulated systems, where the butanal chain acts as the precursor to the second ring.

A plausible strategy involves an intramolecular cyclization. For instance, after N-protection of the piperidine nitrogen, the aldehyde could undergo various intramolecular carbon-carbon bond-forming reactions. An intramolecular aldol (B89426) condensation, for example, could lead to a spiro-cyclohexenone derivative, which can be further functionalized. Alternatively, an intramolecular Wittig reaction or a Grignard reaction on the aldehyde followed by ring-closing metathesis (RCM) could be employed to form spirocyclic carbocycles or heterocycles.

While direct examples using this compound are scarce, the synthesis of spirocycles from related piperidines is well-documented. For example, spiro[indoline-3,4'-piperidine] (B44651) serves as a valuable building block for more complex molecules. The synthesis of enantioenriched spirocyclic 2-arylpiperidines with spiro substitution at C-4 has been achieved via kinetic resolution, highlighting the importance of these scaffolds. whiterose.ac.uk Similarly, the synthesis of spiro[piperidine-4,3′-pyrrolo[3,4-c]quinolines] has been accomplished through 1,3-dipolar cycloaddition of azomethine ylides. researchgate.net These established methods underscore the feasibility of using the butanal side chain of this compound to engage in analogous intramolecular cyclizations to create novel spirocyclic structures.

Table 1: Examples of Spirocyclization Strategies Involving Piperidine Scaffolds

| Starting Material Type | Reaction Type | Product Spiro-System | Reference |

|---|---|---|---|

| N-Boc-spirocyclic 2-arylpiperidines | Kinetic resolution | Enantioenriched spiro[piperidine-4,X] | whiterose.ac.uk |

| Piperidin-4-one derivatives | 1,3-Dipolar cycloaddition | Spiro[piperidine-4,3′-pyrroloquinoline] | researchgate.net |

Precursor in Complex Alkaloid and Natural Product Analogue Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids, many of which exhibit significant biological activity. nih.govnih.gov Consequently, piperidine derivatives are crucial starting materials in the total synthesis of these complex molecules and their analogues. dut.ac.zaub.eduresearchgate.net this compound, with its inherent piperidine core and a functionalizable side chain, represents a valuable precursor for this purpose.

The aldehyde group on the butanal chain serves as a versatile handle for elaboration into the complex side chains characteristic of many alkaloids. For example, it can undergo Wittig reactions, aldol condensations, or Grignard additions to extend the carbon skeleton, followed by further transformations to install necessary functional groups and stereocenters. The piperidine nitrogen can be alkylated or acylated as required by the synthetic strategy. ub.edu

Syntheses of various alkaloids illustrate the utility of C4-substituted piperidines. For instance, the total synthesis of securinine-type alkaloids involved stereocontrolled modifications at the C4 position of the piperidine core. researchgate.net The synthesis of the piperidone alkaloid dysidone A was achieved starting from piperidine itself, involving functionalization of the ring. nih.gov In another example, the synthesis of chromone (B188151) and flavonoid piperidine alkaloids often starts with 1-methyl-4-piperidinone, highlighting the importance of a C4-functionalized piperidine core. nih.gov The synthesis of alkaloid 205B was accomplished using a stereoselective Tsuji–Trost allylic amination, with deoxygenation of a C4 ketone being a key challenge. acs.org These examples demonstrate that this compound could be a strategic starting material, where the aldehyde provides a direct entry point for building the required molecular complexity found in natural products.

Table 2: Selected Piperidine-Containing Alkaloids and Synthetic Precursors

| Alkaloid Class | Key Synthetic Precursor Example | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Securinine-type | (Neo)securinane scaffolds | Stereocontrolled oxidation at C4 | researchgate.net |

| Chromone/Flavonoid | 1-Methyl-4-piperidinone | Condensation and functionalization | nih.gov |

Building Block for Bridged and Fused Heterocyclic Scaffolds

Bridged and fused heterocyclic systems are important targets in organic synthesis, often providing rigid scaffolds that can orient substituents in well-defined three-dimensional space. nih.govscribd.com The bifunctional nature of this compound makes it an ideal candidate for constructing such bicyclic systems through intramolecular reactions.

A key strategy for forming a fused ring system from this compound is intramolecular reductive amination. nih.govorganicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com In this approach, the aldehyde group can react with the secondary amine of the piperidine ring to form a cyclic iminium ion intermediate. Subsequent reduction of this iminium ion, for instance with sodium cyanoborohydride, would yield a fused bicyclic amine. This reaction could lead to the formation of a perhydro-1-pyrindine or a related fused piperidine system. The stereochemical outcome of such cyclizations can often be controlled by the reaction conditions.

The synthesis of piperidines through intramolecular cyclization is a well-established field. nih.govmdpi.com For example, radical-mediated cyclization of linear amino-aldehydes has been shown to produce piperidines. mdpi.com More broadly, the intramolecular cyclization of amines onto alkenes, alkynes, or other electrophilic partners is a common method for constructing N-heterocycles. mdpi.combeilstein-journals.org The synthesis of highly functionalized 9-azabicyclo[3.3.1]nonanes, a bridged system, has been achieved through intramolecular aza-Prins cyclization. researchgate.net These precedents strongly support the potential of this compound to serve as a substrate for creating novel fused and bridged heterocyclic frameworks.

Role in the Synthesis of Advanced Chemical Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new bioactive molecules. nih.gov Scaffolds that allow for the easy introduction of multiple points of diversity are highly valuable in this context. researchgate.net this compound, with its two orthogonal reactive sites—the piperidine nitrogen and the butanal aldehyde—is an excellent scaffold for diversity-oriented synthesis.

The secondary amine of the piperidine ring can undergo a wide range of reactions, including acylation, sulfonylation, alkylation, and urea (B33335) or thiourea (B124793) formation. Each of these reactions can utilize a large library of commercially available building blocks (e.g., carboxylic acids, sulfonyl chlorides, alkyl halides, isocyanates). Concurrently and orthogonally, the aldehyde functional group can be transformed through another set of diverse reactions. These include reductive amination with a library of primary and secondary amines, Wittig-type olefination with various phosphorus ylides, and condensation reactions with C-H acidic compounds.

The systematic synthesis of piperidine isomers for the creation of 3D fragment libraries highlights the value of such scaffolds in exploring new chemical space. rsc.org The European Lead Factory, for instance, utilizes piperidine scaffolds for generating drug-like molecular libraries. edelris.com Furthermore, DNA-encoded libraries have been constructed based on privileged scaffolds like benzodiazepines, where amide coupling is a key reaction, demonstrating a strategy that could be applied to the amine of this compound. rsc.org The ability to perform two distinct and high-yielding chemical transformations on the this compound core makes it a powerful tool for rapidly generating large and structurally diverse compound libraries.

Integration into Diverse Macrocyclic Structures

Macrocycles are a class of molecules that have gained significant attention in drug discovery due to their ability to tackle challenging biological targets like protein-protein interactions. mdpi.com The synthesis of macrocycles often involves the ring-closure of a linear precursor. This compound can be envisioned as a key building block for such linear precursors, with the piperidine ring becoming an integral part of the final macrocyclic architecture.

Several strategies can be employed to incorporate this building block. The piperidine nitrogen can serve as a nucleophile in a macrocyclization reaction, for instance, by attacking an electrophilic site at the other end of the linear precursor to form a cyclic peptide or peptidomimetic. nih.gov The butanal side chain can also participate directly in the ring-closing step. For example, it could be subjected to a reductive amination with a terminal amine on the linear precursor. Alternatively, an intramolecular Pictet-Spengler reaction could be used if an appropriate aromatic group is present in the precursor, leading to a piperidine-fused macrocycle. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Methyl-4-piperidinone |

| Alogliptin |

| Benzodiazepine |

| Codeine |

| Dysidone A |

| Fagomine |

| Fluspirilene |

| Microcosamine A |

| Morphine |

| Securinine |

| Spiro[indoline-3,4'-piperidine] |

Mechanistic and Kinetic Investigations of Reactions Involving 4 Piperidin 4 Ylbutanal

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 4-Piperidin-4-ylbutanal are largely dictated by the interplay between its aldehyde and piperidine (B6355638) functionalities. Intramolecular reactions, particularly cyclizations, are a prominent feature of its chemistry. Computational chemistry, specifically Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways and characterizing the high-energy transition states that are often difficult to observe experimentally. e3s-conferences.orgmdpi.com

One of the most probable reaction pathways for this compound is an intramolecular cyclization to form a spirocyclic piperidine structure. This can proceed through several mechanisms, depending on the reaction conditions and any catalysts employed. For instance, in the presence of an acid catalyst, the aldehyde can be protonated, leading to an intramolecular nucleophilic attack by the piperidine nitrogen.

Alternatively, under radical-generating conditions, a different pathway can be accessed. For example, photoredox catalysis can be used to generate radical species. nih.gov In a hypothetical scenario involving a precursor to this compound with an appropriate leaving group, a radical could be generated on the piperidine ring or the butyl chain, leading to a radical cyclization. nih.govmdpi.com

Computational modeling allows for the mapping of the potential energy surface of these reactions, identifying the most energetically favorable pathways. e3s-conferences.org Transition state calculations can provide detailed structural information about these fleeting species, revealing the key interactions that stabilize or destabilize them and thus control the reaction's feasibility and selectivity. e3s-conferences.orgbeilstein-journals.org For example, DFT calculations on similar carbonyl ene and Prins cyclizations to form 3,4-disubstituted piperidines have shown that the reaction can proceed through a mechanism with significant carbocationic character, with the stability of the cis or trans carbocation intermediate influencing the final product. figshare.com

Table 1: Hypothetical Intramolecular Cyclization Pathways of this compound and Influencing Factors

| Pathway | Catalyst/Conditions | Key Intermediate Type | Expected Product |

| Iminium Ion Cyclization | Acid (e.g., HCl, MeAlCl₂) | Iminium ion | Spiro[piperidine-4,2'-pyrrolidinium] salt |

| Radical Cyclization | Photoredox catalyst, light | Carbon or nitrogen-centered radical | Spiro[piperidine-4,2'-pyrrolidine] |

| Reductive Amination | Reducing agent (e.g., NaBH₃CN) | Imine/Iminium ion | Spiro[piperidine-4,2'-pyrrolidine] |

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert into a more stable molecule. nih.gov Their identification and characterization are key to understanding the reaction mechanism. In reactions involving this compound, several types of reactive intermediates can be postulated.

Iminium Ions: In acid-catalyzed intramolecular cyclizations, the reaction likely proceeds through an intermediate iminium ion. The piperidine nitrogen attacks the protonated aldehyde, forming a hemiaminal, which then dehydrates to form a cyclic iminium ion. These intermediates are highly electrophilic and can be trapped by nucleophiles or proceed to a final, stable product. The formation of iminium ions is a common strategy in the synthesis of piperidine-containing structures. dtic.mil

Radicals: As mentioned, radical intermediates could be formed under specific conditions. For example, the use of a cobalt(II) catalyst has been shown to mediate the intramolecular cyclization of linear amino-aldehydes via a radical mechanism. nih.govmdpi.com These radical intermediates can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, though their transient nature often makes direct observation challenging. mpie.de Chemical trapping experiments can also provide evidence for their existence. nih.gov

Enamines/Enolates: In the presence of a base, this compound can potentially form an enolate from the aldehyde functionality. Alternatively, if the piperidine nitrogen is deprotonated, an enamine could be formed. These nucleophilic intermediates can then participate in a variety of bond-forming reactions.

The characterization of these transient species often relies on a combination of spectroscopic methods (where possible), trapping experiments, and computational modeling to predict their structures and stabilities. mpie.de

Kinetic Studies of Key Transformation Steps

Kinetic studies measure the rates of chemical reactions and provide quantitative insights into the reaction mechanism. nih.gov For reactions of this compound, kinetic analysis can help to determine the rate-limiting step and understand how factors like reactant concentration, temperature, and catalysts influence the reaction speed. chemrxiv.org

A typical kinetic experiment would involve monitoring the concentration of the reactant (this compound) or the product over time using techniques like UV-vis spectroscopy, NMR spectroscopy, or chromatography. chemrxiv.org The data can then be used to determine the reaction order and the rate constant.

Table 2: Illustrative Kinetic Parameters for Cyclization of 4-Aminobutyric Acid Derivatives at pH 7.4 and 37°C

| Compound | Half-life (s) |

| N-methyl-4-aminobutyric acid p-nitroanilide | 39 |

| N-ethyl-4-aminobutyric acid p-nitroanilide | 25 |

| N-propyl-4-aminobutyric acid p-nitroanilide | 15 |

| N-isopropyl-4-aminobutyric acid p-nitroanilide | 8 |

| N-tert-butyl-4-aminobutyric acid p-nitroanilide | 2 |

Data adapted from a study on self-immolative spacers and is intended for illustrative purposes only, as direct kinetic data for this compound is not available. rsc.org

The study of how reaction rates change with temperature allows for the determination of activation parameters like the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). chemrxiv.org These parameters provide further details about the transition state. e3s-conferences.orgbeilstein-journals.org

Stereochemical Outcome Analysis in Reaction Mechanisms

The stereochemical outcome of a reaction is a critical aspect of its mechanism, especially when new stereocenters are formed. ddugu.ac.in In reactions of this compound, the intramolecular cyclization can lead to the formation of one or more new stereocenters in the resulting spirocyclic product. The analysis of the stereochemistry of the products provides valuable clues about the transition state geometry and the reaction pathway.

The stereoselectivity of such cyclizations is often influenced by the reaction conditions and the nature of the catalyst. For example, in the carbonyl ene cyclization of aldehydes similar to this compound, the use of a Lewis acid catalyst like MeAlCl₂ at elevated temperatures led to the thermodynamically more stable trans product, while at low temperatures, the kinetically favored cis product was predominantly formed. figshare.com In contrast, using a Brønsted acid like concentrated HCl favored the formation of the cis product. figshare.com

The diastereoselectivity of these reactions can be high, in some cases leading to a single diastereomer. researchgate.net The stereochemical course of a reaction (e.g., retention or inversion of configuration) can be determined by comparing the stereochemistry of the starting material and the product. If the starting material is chiral and optically active, the optical activity of the product can indicate whether the reaction proceeds with retention, inversion, or racemization. nih.gov

Computational modeling can also be used to predict the stereochemical outcome by calculating the energies of the different diastereomeric transition states. The pathway with the lower energy transition state is expected to be the major pathway, leading to the predominant stereoisomer. e3s-conferences.org

Table 3: Factors Influencing Stereochemical Outcome in Piperidine Synthesis

| Factor | Influence | Example from Related Systems |

| Catalyst | Can favor kinetic or thermodynamic product | Lewis acids vs. Brønsted acids in carbonyl ene cyclizations figshare.com |

| Temperature | Can switch between kinetic and thermodynamic control | Low temperature favors kinetic product, high temperature favors thermodynamic product figshare.com |

| Substrate Conformation | Pre-organization of the substrate can favor a specific transition state | Pre-existing stereocenters influencing the approach of reagents |

| Reaction Type | The inherent mechanism dictates stereochemistry | Tandem aza Prins-Ritter/Friedel-Crafts reactions can be highly diastereoselective researchgate.netacs.org |

Computational and Theoretical Chemistry Studies of 4 Piperidin 4 Ylbutanal

Conformational Analysis and Energy Landscapes

The structural flexibility of 4-Piperidin-4-ylbutanal arises from the piperidine (B6355638) ring and the rotatable bonds of the butanal side chain. The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.orgias.ac.in For 4-substituted piperidines, the substituent (in this case, the butanal group) can occupy either an axial or an equatorial position.

Computational conformational analysis, often performed using molecular mechanics or quantum mechanics, can identify the most stable conformers and map the potential energy surface. wuxiapptec.com For 4-substituted piperidines, the energy difference between the axial and equatorial conformers is a key parameter. nih.gov Generally, the equatorial conformer is favored as it minimizes 1,3-diaxial interactions. However, the presence of polar substituents and the possibility of intramolecular hydrogen bonding can influence this preference. nih.gov In the case of this compound, the aldehyde group and the piperidine nitrogen can potentially interact, which might stabilize certain conformations. The relative energies of these conformers determine their population distribution at a given temperature. While specific studies on this compound are not prevalent, analysis of similar 4-substituted piperidines suggests that the equatorial conformer of the butanal side chain would be significantly lower in energy. nih.gov

Table 1: Illustrative Conformational Energy Data for 4-Substituted Piperidines This table presents hypothetical relative energy values for the conformers of this compound based on typical findings for similar structures to illustrate the concepts discussed.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|

| Equatorial-Gauche | ~60° | 0.5 | 25 |

| Equatorial-Anti | ~180° | 0.0 | 70 |

| Axial-Gauche | ~60° | 2.5 | 3 |

| Axial-Anti | ~180° | 2.8 | 2 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and reactivity of molecules. rsc.orgnih.gov These calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. nih.govscirp.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For this compound, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring, while the LUMO would be centered on the carbonyl group of the butanal moiety, which is a common feature for aldehydes.

Molecular electrostatic potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov For this molecule, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near the aldehyde proton and the N-H group of the piperidine, indicating sites for nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Properties for this compound This table provides example data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) to illustrate the concepts discussed.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (piperidine N) |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (carbonyl C) |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall molecular polarity |

Molecular Dynamics Simulations for Solvent Effects and Reaction Pathway Exploration

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov This approach is particularly useful for understanding how a molecule like this compound behaves in a solvent and for exploring the dynamics of its chemical reactions. nih.govmdpi.com

By simulating the molecule in a box of explicit solvent molecules (e.g., water), MD can reveal how solvent interactions affect conformational preferences. rsc.org The solvent can stabilize certain conformers through hydrogen bonding or other intermolecular forces. For instance, water molecules could form hydrogen bonds with both the piperidine nitrogen and the carbonyl oxygen, potentially influencing the orientation of the butanal side chain relative to the ring.

MD simulations, particularly steered MD (SMD) or metadynamics, can also be used to explore reaction pathways, such as the binding of the molecule to a biological target or its participation in a chemical transformation. nih.govrsc.org These advanced techniques can help calculate the free energy barriers of reactions and identify transient intermediate states that are difficult to observe experimentally. rsc.org

Prediction of Spectroscopic Signatures for Advanced Characterization

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. asianpubs.org These predictions are valuable for interpreting experimental data and confirming molecular structures.

Quantum mechanics calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. bohrium.com The predicted shifts are highly dependent on the molecular geometry, so accurate conformational analysis is essential. By averaging the predicted spectra over the most stable conformers, a more accurate representation of the experimental spectrum can be obtained. researchgate.net

Similarly, IR spectra can be calculated by computing the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and its frequency and intensity can be predicted. For this compound, characteristic peaks would include the C=O stretch of the aldehyde (typically strong, around 1720-1740 cm⁻¹) and the N-H stretch of the piperidine (around 3300-3500 cm⁻¹).

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows example spectroscopic data that could be computationally predicted to aid in experimental characterization.

| Spectroscopy Type | Predicted Feature | Assignment |

|---|---|---|

| ¹³C NMR | ~202 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR | ~45-55 ppm | Piperidine Carbons adjacent to N |

| IR | ~1725 cm⁻¹ | C=O stretch |

| IR | ~2720, 2820 cm⁻¹ | Aldehyde C-H stretch (Fermi doublet) |

| IR | ~3350 cm⁻¹ | N-H stretch |

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship (SRR) models, including quantitative structure-reactivity relationships (QSRR), aim to correlate a molecule's structural or computational properties with its chemical reactivity. nih.govrsc.org These models are powerful tools in chemical synthesis and drug design for predicting the behavior of new compounds. chemrxiv.org

For this compound, SRR models could be developed to predict its reactivity in various reactions. For example, the reactivity of the aldehyde group could be correlated with calculated electronic parameters like the LUMO energy or the partial charge on the carbonyl carbon. nih.gov Similarly, the basicity of the piperidine nitrogen could be related to the calculated proton affinity or the HOMO energy. By establishing these relationships for a series of related piperidine derivatives, the reactivity of this compound could be accurately estimated. nih.govnih.gov These predictive models help in efficiently designing molecules with desired reactivity profiles. chemrxiv.org

Advanced Spectroscopic and Chromatographic Characterization in Research Applications

High-Resolution Mass Spectrometry for Complex Mixture Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of complex mixtures containing 4-Piperidin-4-ylbutanal. nih.govpnnl.gov Unlike nominal mass instruments, HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and for distinguishing between isobaric interferences—different molecules that have the same nominal mass. waters.comspectroscopyonline.com

In the context of analyzing complex samples, such as those from environmental or biological matrices, a preliminary separation step using techniques like gas chromatography (GC) or ultra-high performance liquid chromatography (UPLC) is typically employed. waters.com The separated components are then introduced into a time-of-flight (ToF) or Orbitrap mass analyzer. nih.govpnnl.gov These analyzers offer significant advantages, including high sensitivity, rapid data acquisition, and the ability to resolve molecules with very similar masses. nih.govspectroscopyonline.com For instance, the high resolving power of an Orbitrap can be the deciding factor in detecting a low-concentration analyte that would otherwise be masked by interfering ions from the sample matrix. spectroscopyonline.com

Data processing software, such as ChromaLynx XS, can automate the deconvolution of complex chromatograms, identify eluting peaks through library searching, and compare different samples to pinpoint unique or common components. waters.com This automated process significantly reduces the time required for manual data interpretation and minimizes the potential for errors. waters.com When analyzing HRMS data, exact mass scoring is used to compare the measured mass against theoretical masses from a library, allowing for a higher degree of confidence in compound identification. waters.com

A key challenge in complex mixture analysis is the presence of isomers, which have the same elemental composition but different structural arrangements. metsysbio.com Cyclic ion mobility high-resolution mass spectrometry (cIMS-HRMS) is an advanced technique that adds another dimension of separation based on the ion's shape and size (ion mobility). metsysbio.com This technique has proven effective in separating isomeric and isobaric species in highly complex samples, such as petroleum, by allowing for multiple passes through the ion mobility separator to enhance resolution. metsysbio.com

Table 1: Key Features of High-Resolution Mass Spectrometry in Complex Mixture Analysis

| Feature | Description | Relevance to this compound |

| High Mass Accuracy | Provides precise mass measurements, enabling the determination of elemental composition. nih.gov | Crucial for confirming the molecular formula of this compound and its derivatives or metabolites in a complex sample. |

| High Resolving Power | Ability to distinguish between ions of very similar mass-to-charge ratios. nih.govspectroscopyonline.com | Essential for separating this compound from isobaric interferences that may be present in the sample matrix. |

| Coupling with Chromatography | Interfacing with GC or UPLC allows for the separation of components before mass analysis. waters.com | Facilitates the isolation of this compound from other compounds in the mixture, simplifying mass spectral analysis. |

| Ion Mobility Spectrometry | Provides an additional separation dimension based on ion shape and size. metsysbio.com | Useful for resolving isomers of this compound or separating it from co-eluting compounds with the same mass. |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules like this compound. omicsonline.orgnih.gov While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, multi-dimensional NMR experiments are often necessary to resolve complex structures and overcome issues like peak overlapping, which can occur in crowded spectra. omicsonline.orgresearchgate.net

Two-dimensional (2D) NMR techniques are particularly valuable. Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) reveal proton-proton correlations, helping to establish connectivity between adjacent and even distant protons within a spin system. researchgate.net Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with directly attached carbons and with carbons that are two or three bonds away, respectively. This information is critical for assembling the complete carbon skeleton and assigning functional groups. omicsonline.org

For even more complex molecules or mixtures, multi-dimensional NMR (3D and higher) can be employed to achieve greater resolution and reduce spectral crowding. omicsonline.orgresearchgate.net Advanced techniques and computational methods, including machine learning algorithms, are increasingly being used to aid in the interpretation of NMR data and automate the process of structure elucidation. nih.govfrontiersin.org These computational tools can predict NMR spectra for proposed structures and compare them with experimental data to determine the most likely candidate. frontiersin.org

Table 2: Common Multi-Dimensional NMR Experiments for Structural Elucidation

| Experiment | Information Provided | Application to this compound |

| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically 2-3 bonds apart). researchgate.net | Helps to trace the proton connectivity within the piperidine (B6355638) ring and the butanal side chain. |

| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, not just adjacent ones. researchgate.net | Useful for identifying all the protons belonging to the piperidine ring as a single spin system. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon atom to which it is directly attached. omicsonline.org | Allows for the unambiguous assignment of each carbon atom in the molecule based on its attached proton(s). |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. omicsonline.org | Critical for connecting the butanal side chain to the piperidine ring at the C4 position. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about protons that are close in space, even if they are not directly bonded. omicsonline.org | Can help to determine the conformation and relative stereochemistry of the molecule. |

Advanced Chromatographic Methodologies for Separation and Purity Profiling

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to traditional high-performance liquid chromatography (HPLC) for both analytical and preparative separations. mdpi.comamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. mdpi.com This technique offers several advantages, including high efficiency, reduced analysis times due to higher optimal flow rates, and lower solvent consumption and waste generation. americanpharmaceuticalreview.comfagg.be

Method development in SFC for a compound like this compound involves the systematic screening of various parameters to achieve optimal separation. fagg.beuliege.be Key factors include the choice of stationary phase (column), the composition of the mobile phase (including co-solvents and additives), temperature, and back pressure. fagg.be Polysaccharide-based chiral stationary phases are frequently used for enantioselective separations in SFC. americanpharmaceuticalreview.comchromatographyonline.com

A common approach to SFC method development is to start with a screening process that evaluates a set of diverse columns with a generic gradient. americanpharmaceuticalreview.comfagg.be For basic compounds like this compound, which contains a secondary amine, additives such as diethylamine (B46881) may be included in the co-solvent (e.g., methanol) to improve peak shape and prevent tailing. americanpharmaceuticalreview.com Design of Experiments (DoE) can be a valuable tool for systematically optimizing the separation by exploring the effects and interactions of multiple parameters simultaneously. uliege.be

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. chromatographyonline.comamericanpharmaceuticalreview.com This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling much higher pressures (up to 1000 bar or more). chromatographyonline.com The primary benefit of UHPLC is the ability to perform much faster analyses—often reducing run times by a factor of two or more—while maintaining or even improving separation efficiency. chromatographyonline.com

Optimizing a UHPLC method for this compound involves careful consideration of several factors to fully leverage the capabilities of the technique. nih.gov Minimizing extra-column band broadening is critical; this includes using smaller diameter tubing and optimized detector flow cells. nih.gov The choice of column chemistry, mobile phase composition, gradient profile, and flow rate must be tailored to the analyte and the sample matrix. americanpharmaceuticalreview.com For instance, in the analysis of complex mixtures, the high resolving power of UHPLC is essential for separating the target compound from numerous other components. americanpharmaceuticalreview.com The increased sensitivity of UHPLC is also advantageous for detecting low-level impurities or metabolites. americanpharmaceuticalreview.com

Since this compound is a chiral compound, possessing a stereocenter at the C4 position of the piperidine ring, the separation of its enantiomers is often a critical analytical task. Chiral chromatography is the most widely used technique for determining the enantiomeric excess (e.e.) of a chiral compound. chromatographyonline.comajol.info This is particularly important in pharmaceutical research, where different enantiomers can have distinct pharmacological and toxicological properties. chromatographyonline.com

The principle of chiral chromatography relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most common and versatile for a wide range of compounds. chromatographyonline.com Both HPLC and SFC are extensively used for chiral separations. ajol.infochromatographyonline.com SFC is often preferred for its speed and efficiency, especially in preparative scale separations. americanpharmaceuticalreview.com

Method development for chiral separations typically involves screening a variety of CSPs and mobile phase conditions to find a system that provides adequate resolution between the enantiomers. chromatographyonline.com For a basic compound like this compound, a normal-phase or polar ionic mode with a mobile phase containing an alcohol and a basic additive might be effective. sigmaaldrich.com Once a separation is achieved, the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers. ajol.info

X-ray Crystallography for Solid-State Structure Determination

As of the latest available scientific literature, specific X-ray crystallography data for the compound this compound has not been publicly reported. While the PubChem database provides computed properties and a 3D conformer model for this compound nih.gov, experimentally determined crystal structure data, which includes precise bond lengths, bond angles, and unit cell dimensions from X-ray diffraction analysis, is not present in the surveyed resources.

The determination of a crystal structure through X-ray crystallography is a crucial technique for unambiguously defining the three-dimensional arrangement of atoms and molecules in a solid state. nih.gov This process involves growing a single crystal of the compound, which can sometimes be a challenging step. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the molecular and crystal structure. researchgate.net

The lack of published crystallographic data means that interactive data tables for unit cell parameters, atomic coordinates, and bond lengths/angles for this compound cannot be generated at this time. Future research may include the synthesis of high-purity crystalline this compound and its subsequent analysis by single-crystal X-ray diffraction to provide these definitive structural details.

Future Research Directions and Broader Perspectives

Development of Novel Catalytic Systems for 4-Piperidin-4-ylbutanal Transformations

The transformation of this compound into more complex and valuable molecules is highly dependent on the catalytic systems employed. Future research will likely focus on developing novel catalysts that offer higher efficiency, selectivity, and broader substrate scope for reactions involving the aldehyde or the piperidine (B6355638) moiety.

Key areas of investigation include:

Metal-Catalyzed Reactions: The development of advanced metal catalysts, such as those based on palladium, gold, or iridium, could enable new types of transformations. mdpi.com For instance, palladium-catalyzed cross-coupling reactions could be used to functionalize the piperidine ring, while gold catalysts might facilitate novel cyclization cascades involving the aldehyde group. mdpi.commdpi.com Research into base-free palladium catalysts could also provide milder reaction conditions for transformations like Wacker-type aerobic oxidative cyclizations. organic-chemistry.org

Organocatalysis: Environmentally benign organocatalysts present a promising alternative to metal-based systems. researchgate.net Chiral organocatalysts could be developed to achieve enantioselective transformations of the aldehyde group, leading to the synthesis of optically active derivatives of this compound.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Future work could involve screening for or engineering enzymes that can selectively oxidize, reduce, or form new carbon-carbon bonds at the aldehyde functionality of this compound.

Ionic Liquids as Catalysts: Novel ionic liquids, such as 4,4ʹ-trimethylenedipiperidine phosphate, have shown potential as efficient and reusable catalysts for multicomponent reactions involving aldehydes. researchgate.net The design of task-specific ionic liquids for transformations of this compound could lead to greener and more efficient synthetic processes. researchgate.net

| Catalytic System | Potential Transformation of this compound | Key Advantages |

| Palladium Complexes | Cross-coupling at the piperidine N-H bond; Wacker-type cyclization of the butanal side chain. mdpi.comorganic-chemistry.org | High reactivity and selectivity. researchgate.net |

| Gold Catalysts | Intramolecular cyclization involving the aldehyde and piperidine ring. mdpi.com | Unique reactivity for alkyne and alkene functionalization. mdpi.com |

| Chiral Organocatalysts | Enantioselective aldol (B89426), Mannich, or Michael reactions at the aldehyde. researchgate.net | Metal-free, environmentally benign, potential for high enantioselectivity. researchgate.net |

| Enzymes (Biocatalysts) | Selective reduction to an alcohol or oxidation to a carboxylic acid. | High specificity, mild reaction conditions, environmentally friendly. researchgate.net |

| Task-Specific Ionic Liquids | Catalyst and solvent for multicomponent reactions involving the aldehyde. researchgate.net | Recyclability, tunable properties, potential for enhanced reaction rates. researchgate.netsemanticscholar.org |

Exploration of Sustainable Synthetic Routes for the Compound

In line with the principles of green chemistry, future synthetic strategies for this compound will aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and optimizing energy efficiency. semanticscholar.orgasianpubs.org

Promising areas for research include:

Microwave- and Ultrasound-Assisted Synthesis: These alternative energy sources can significantly shorten reaction times and improve yields. researchgate.net Microwave-assisted cyclocondensation reactions, for example, have been used to efficiently synthesize nitrogen-containing heterocycles in aqueous media. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. rsc.org Developing a flow synthesis for this compound or its derivatives could lead to more efficient and reproducible production. organic-chemistry.orgrsc.org

Electrochemistry: Electroreductive cyclization has been demonstrated as a green method for synthesizing piperidine derivatives from readily available starting materials, avoiding the need for toxic reagents. beilstein-journals.org

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally friendly solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. researchgate.net Research into solvent-free reaction conditions is also a significant goal. researchgate.net

Expanding the Scope of its Application as a Chemical Building Block in Emerging Fields

The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a versatile piperidine scaffold, makes it an attractive building block for the synthesis of novel molecules in various fields.

Materials Science Precursors: Piperidone derivatives, which are structurally related to this compound, have been used in the one-pot synthesis of high-molecular-weight linear and hyperbranched polymers. nih.gov The aldehyde functionality of this compound could be exploited in polymerization reactions to create novel functional polymers. nih.gov Furthermore, the piperazine (B1678402) ring, a close relative of piperidine, has been identified as a promising building block for aggregation-induced emission (AIE) materials, suggesting potential applications for piperidine-containing compounds in optoelectronics. rsc.orgresearchgate.net

Purely Chemical Probes: The piperidine scaffold is a common feature in biologically active molecules. researchgate.net The aldehyde group of this compound can be readily functionalized with fluorescent tags or other reporter groups, making it a potential precursor for the development of chemical probes to study biological processes. For instance, compounds with similar structures have been investigated as fluorescent probes for specific biological targets. nottingham.ac.uk

| Application Area | Potential Role of this compound | Rationale |

| Polymer Chemistry | Monomer for the synthesis of functional polymers. nih.gov | The aldehyde group can participate in polymerization reactions, while the piperidine ring can impart specific properties to the polymer backbone. nih.govgoogle.com |

| Materials with Optical Properties | Precursor for aggregation-induced emission (AIE) materials. rsc.org | The piperidine moiety, similar to piperazine, can act as an electron donor in push-pull electronic systems, which is a key feature of some AIE luminogens. rsc.orgresearchgate.net |

| Chemical Biology | Scaffold for the synthesis of chemical probes. nottingham.ac.uk | The aldehyde allows for straightforward conjugation to fluorophores or affinity tags, while the piperidine ring can be tailored for specific biological interactions. |

Advanced Robotics and Automation in this compound Synthesis and Optimization

The synthesis and optimization of reactions involving this compound can be significantly accelerated through the use of robotics and automation. andreaviliotti.it These technologies enable high-throughput screening of reaction conditions and rapid identification of optimal synthetic protocols. rsc.org

Future directions in this area include:

Automated Synthesis Platforms: Robotic systems can perform complex multi-step syntheses of this compound derivatives with high precision and reproducibility. arxiv.org Automated platforms can handle liquid and solid dispensing, heating, cooling, and purification, minimizing manual intervention. andreaviliotti.itresearchgate.net

High-Throughput Experimentation (HTE): By running numerous reactions in parallel in microplate format, HTE allows for the rapid screening of catalysts, solvents, temperatures, and other reaction parameters to optimize the yield and purity of products derived from this compound. acs.org

Integrated Analytical Techniques: Coupling automated synthesis systems with online analytical techniques like UPLC-MS and NMR allows for real-time monitoring of reaction progress and rapid characterization of products. andreaviliotti.it This integration provides immediate feedback for optimizing reaction conditions. andreaviliotti.it

Integration of Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of synthetic routes. asianpubs.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that would be difficult for a human chemist to discern. acs.org

Key applications for the synthesis of this compound include:

Reaction Yield Prediction: ML models, particularly those based on transformer architectures, can predict the yield of a chemical reaction based on a textual representation of the reactants and reagents. github.com This could be used to select the most promising reaction conditions for transformations of this compound before any experiments are conducted. github.com

Retrosynthesis Planning: AI-powered tools can propose synthetic pathways for complex molecules. rsc.org For a target molecule derived from this compound, these tools could suggest a sequence of reactions, starting from simpler precursors.

Catalyst and Reagent Selection: AI algorithms can analyze experimental data to recommend the optimal catalyst, base, or solvent for a specific transformation, reducing the time and resources needed for chemical discovery. asianpubs.orgrsc.org

Active Learning for Optimization: Active learning, a type of machine learning, can be combined with automated robotic systems to intelligently explore the reaction space. acs.org The algorithm suggests the next set of experiments to perform in order to gain the most information, leading to a more efficient optimization process. acs.org

| Machine Learning Application | Description | Potential Impact on this compound Research |

| Yield Prediction | Models trained on large reaction datasets predict the expected yield of a reaction. github.com | Prioritizes high-yielding synthetic routes for derivatives, saving time and resources. github.com |

| Retrosynthesis | AI suggests synthetic routes by working backward from the target molecule. rsc.org | Accelerates the design of synthetic pathways to complex molecules based on the this compound scaffold. |

| Condition Optimization | Algorithms recommend optimal catalysts, solvents, and other conditions. asianpubs.orgacs.org | Reduces the experimental burden of finding the best conditions for a given transformation. |

| Active Learning | An iterative process where the model selects the most informative experiments to run next. acs.org | Enables autonomous and efficient optimization of synthetic reactions by robotic platforms. acs.orgrsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.